Lipophilicity (LogP) Distinction: 7-Bromo-1-methylnaphthalene vs. 1-Bromo-2-methylnaphthalene
The lipophilicity of 7-Bromo-1-methylnaphthalene (LogP = 3.91) is significantly lower than that of its isomer, 1-Bromo-2-methylnaphthalene (LogP = 4.68) . This 0.77 LogP unit difference indicates that the 7-bromo isomer is considerably less lipophilic, which has direct implications for its distribution between organic and aqueous phases in synthetic workups and its predicted ADME properties if the scaffold is advanced in a drug discovery program.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.91 |
| Comparator Or Baseline | 1-Bromo-2-methylnaphthalene (LogP = 4.68) |
| Quantified Difference | Difference of 0.77 LogP units (lower) |
| Conditions | Calculated octanol-water partition coefficient (LogP) values from Chemsrc database. |
Why This Matters
A lower LogP value for the 7-bromo isomer translates to a different partition coefficient in liquid-liquid extractions and altered retention times on reversed-phase chromatography, enabling optimized purification strategies compared to its more lipophilic counterparts.
